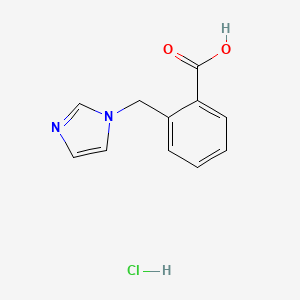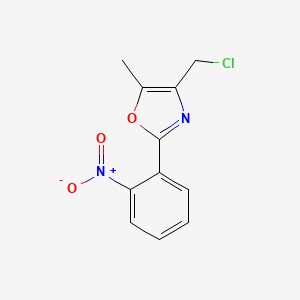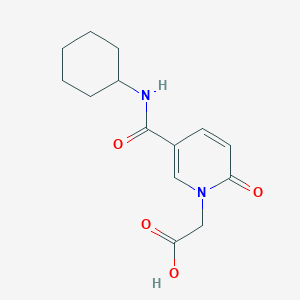
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Descripción general
Descripción
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid, also known as CHCA, is a compound with a wide range of scientific applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. CHCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been studied extensively for its biochemical and physiological effects. It has been used in a variety of scientific research applications, including enzyme inhibition and protein binding studies. (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has also been used to study the metabolism of drugs, as well as the effects of drugs on the body. Additionally, (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been used to study the effects of environmental pollutants on the human body.
Mecanismo De Acción
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from performing its normal function. This inhibition can be reversible, meaning that the enzyme can recover its normal function once the inhibitor is removed, or it can be irreversible, meaning that the enzyme is permanently inactivated. Additionally, (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid can bind to proteins and affect their function.
Biochemical and Physiological Effects
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been studied for its biochemical and physiological effects, including its effects on enzymes, proteins, and other molecules. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has also been shown to bind to proteins such as albumin, and to affect their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of solvents and can be easily isolated and purified. However, there are some limitations to its use. It is a reversible inhibitor, so it is not suitable for irreversible inhibition experiments. Additionally, it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid research. It could be used to study the effects of environmental pollutants on the human body, as well as to study the metabolism of drugs and their effects on the body. Additionally, it could be used to study the effects of drugs on enzymes, proteins, and other molecules. It could also be used to study the effects of drugs on diseases such as cancer, as well as to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the nervous system.
Propiedades
IUPAC Name |
2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYFZYCCDPTONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




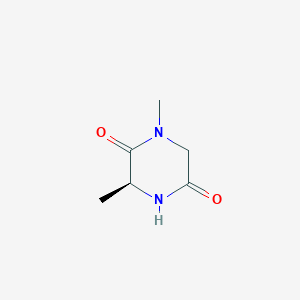
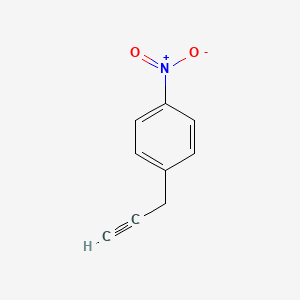
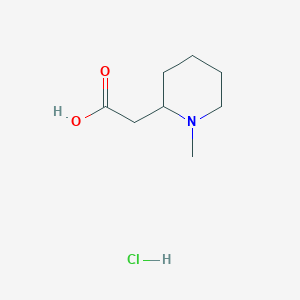
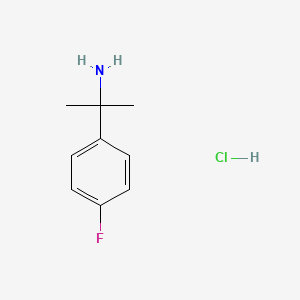
![1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid](/img/structure/B1390213.png)

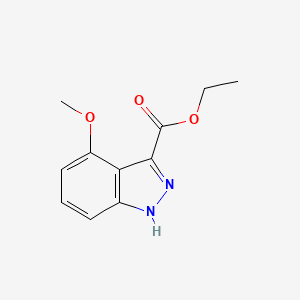
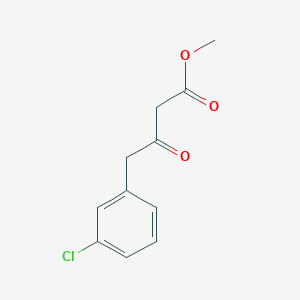

![1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1390219.png)

